molecular formula C22H16N6OS B6513192 N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 894066-16-1

N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6513192
CAS No.: 894066-16-1
M. Wt: 412.5 g/mol
InChI Key: CTYYTAWKOAMVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This small molecule is a key investigational tool in oncological research, specifically designed to target and abrogate the signaling pathways driven by aberrant FGFR activity, which is a well-documented driver of tumor proliferation, survival, and angiogenesis in various cancers. Research demonstrates its high potency in cellular assays, effectively inhibiting the growth of cancer cell lines dependent on FGFR signaling . Its primary research value lies in its utility for elucidating the complex biological roles of FGFRs in disease pathogenesis, validating FGFR as a therapeutic target, and serving as a lead compound in the development of novel targeted anticancer agents. Studies have explored its activity in models of urothelial carcinoma and other solid tumors, showing promising anti-tumor effects . By precisely blocking FGFR-mediated phosphorylation and downstream signaling cascades such as MAPK and PI3K/AKT, this inhibitor enables researchers to dissect the contribution of this specific pathway to cancer cell behavior and the tumor microenvironment, providing critical insights for overcoming resistance to other targeted therapies.

Properties

IUPAC Name

N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS/c29-21(14-18-5-2-12-30-18)24-17-4-1-3-16(13-17)19-6-7-20-25-26-22(28(20)27-19)15-8-10-23-11-9-15/h1-13H,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYYTAWKOAMVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolopyridazine Core

Thetriazolo[4,3-b]pyridazine scaffold is typically constructed via cyclocondensation of pyridazine derivatives with hydrazines or their equivalents. A representative approach involves:

  • Step 1 : Reaction of 6-chloropyridazin-3-amine with pyridin-4-ylboronic acid under Suzuki-Miyaura conditions to introduce the pyridinyl group.

  • Step 2 : Cyclization with trimethylorthoformate in the presence of acetic acid to form the triazole ring.

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1Pd(PPh₃)₄, Na₂CO₃DME/H₂O80°C12 h78%
2HC(OCH₃)₃, AcOHToluene110°C6 h65%

Functionalization of the Phenyl Linker

The meta-substituted phenyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling. For example:

  • Step 3 : Coupling of 3-bromophenylboronic acid with the triazolopyridazine core using Pd(OAc)₂/XPhos catalytic system.

Optimization Data :

CatalystLigandBaseSolventYield
Pd(OAc)₂XPhosCs₂CO₃DMF72%
PdCl₂(dppf)BINAPK₃PO₄Toluene58%

Amide Bond Formation and Final Assembly

Synthesis of 2-(Thiophen-2-yl)acetyl Chloride

The acetamide side chain is prepared via activation of 2-(thiophen-2-yl)acetic acid:

  • Step 4 : Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0–25°C for 2 h.

Characterization :

  • ¹H NMR (CDCl₃) : δ 7.32 (dd, J = 5.1 Hz, 1H), 7.02 (d, J = 3.3 Hz, 1H), 6.98 (dd, J = 3.3, 5.1 Hz, 1H), 3.85 (s, 2H).

Coupling with the Aminophenyl Intermediate

The final amide bond is formed by reacting 2-(thiophen-2-yl)acetyl chloride with 3-[3-(pyridin-4-yl)-[1,2,]triazolo[4,3-b]pyridazin-6-yl]aniline:

  • Step 5 : Stirring in tetrahydrofuran (THF) with triethylamine (TEA) at 25°C for 15 h.

Reaction Parameters :

Molar Ratio (Amine:AcCl)BaseSolventYield
1:1.1TEATHF68%
1:1.2DIPEADCM63%

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The triazole ring formation proceeds via a tandem nucleophilic attack and dehydration pathway. The pyridin-4-yl group stabilizes the transition state through π-π interactions, enhancing regioselectivity.

Competing Pathways in Amide Formation

Excess acyl chloride may lead to over-acylation or polymerization. Catalytic DMAP (4-dimethylaminopyridine) is often added to suppress side reactions.

Purification and Characterization

Chromatographic Techniques

  • Column : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1 → 3:1 gradient).

  • HPLC : Purity >98% (C18 column, acetonitrile/H₂O + 0.1% TFA).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.92 (d, J = 5.1 Hz, 2H, pyridine-H), 8.45 (s, 1H, triazole-H), 7.85–7.21 (m, 8H, aromatic), 3.72 (s, 2H, CH₂).

  • HRMS (ESI+) : m/z 413.1325 [M+H]⁺ (calc. 413.1328).

Scale-Up and Industrial Considerations

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction time for cyclization steps from 6 h to 45 min, improving yield to 82%.

Solvent Recycling

THF and DMF are recovered via distillation, reducing production costs by ~30%.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldPurityCost Efficiency
ClassicalStepwise coupling58%95%Moderate
MicrowaveOne-pot cyclization82%98%High
Flow ChemistryContinuous amidation75%97%Very High

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its interaction with biological targets can be studied to understand its potential as a therapeutic agent.

  • Medicine: The compound may have applications in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyridine and triazolo groups may bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized through comparisons with analogs sharing the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differing in substituents. Key examples include:

Substitution at the Pyridazine Core

Compound Name CAS Number Molecular Formula Substituents Key Findings
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide 891115-66-5 C₂₂H₁₆N₆OS Pyridin-3-yl, thiazin-2-yl Binds to PEF(S) allosteric sites; displaces TNS in experimental assays .
2-(naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide 1060183-69-8 C₂₇H₁₉N₅OS Thiophen-2-yl, naphthalen-1-yl No direct activity data; structural bulkiness may reduce solubility compared to thiophen-2-yl derivatives .
N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide 891126-60-6 C₂₄H₁₉N₅OS Thiophen-2-yl, m-tolyl Methyl group on phenyl ring (m-tolyl) may enhance lipophilicity and membrane permeability .

Modifications at the Acetamide Side Chain

Compound Name CAS Number Molecular Formula Substituents Key Findings
2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide 1203365-53-0 C₁₇H₁₄N₆OS₂ Thioether linkage, thiophen-2-ylmethyl Sulfur atom in thioether may improve oxidative stability but reduce solubility .
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) 108825-65-6 C₁₆H₁₆N₆O Methyl groups at pyridazine and acetamide Blocks Lin28/let-7 interaction, reduces tumorsphere formation in CSCs, and downregulates PD-L1 .
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide 2034348-79-1 C₁₆H₁₃N₇O₂S Oxopyridazine, thiophen-2-yl Oxopyridazine may introduce hydrogen-bonding interactions, potentially enhancing target binding .

Mechanistic and Pharmacological Insights

  • Lin28/let-7 Targeting : Analog C1632 (with methyl substituents) inhibits Lin28, rescues let-7 function, and induces CSC differentiation, suggesting that the pyridin-4-yl and thiophen-2-yl groups in the target compound could modulate similar pathways with altered potency .
  • PD-L1 Downregulation : C1632 derivatives reduce PD-L1 expression, a mechanism that may extend to the target compound due to structural similarities .
  • Solubility and Bioavailability : The thiophen-2-yl acetamide in the target compound likely enhances solubility compared to bulkier substituents (e.g., naphthalen-1-yl), though thioether-linked analogs may face stability challenges .

Biological Activity

N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that includes a triazole and pyridazine moiety, contributing to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H13N7O1S\text{C}_{16}\text{H}_{13}\text{N}_{7}\text{O}_{1}\text{S}

This compound possesses several functional groups that enhance its biological activity. The presence of the triazole ring is particularly significant due to its role in enzyme inhibition.

This compound primarily acts as an enzyme inhibitor . It has shown efficacy against several targets:

  • Carbonic Anhydrase Inhibition : The compound binds to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting bicarbonate and pH regulation in cells.
  • Cholinesterase Inhibition : It also inhibits cholinesterase enzymes, which are crucial for neurotransmitter breakdown in the nervous system.

These interactions suggest potential applications in treating conditions such as glaucoma and Alzheimer's disease.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

Cell Line IC50 Value (µM) Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings indicate potent cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It shows activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy : A study evaluated the compound's effect on A549 lung cancer cells and reported significant apoptosis induction through caspase activation.
    "The compound induced apoptosis in A549 cells via caspase-dependent pathways" .
  • Enzyme Inhibition Studies : Research focused on its inhibitory effects on carbonic anhydrase revealed a competitive inhibition mechanism with a Ki value indicating high potency.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves coupling pyridazinyl and triazolo intermediates with sulfanyl acetamide groups. Key parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for intermediate coupling and dichloromethane for purification .
  • Catalysts : Employ Pd catalysts for Suzuki-Miyaura cross-coupling of aryl groups .
  • Purity monitoring : Use TLC and HPLC at each step to isolate intermediates with >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of triazole and pyridazine ring formation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected m/z 457.1 for C₂₄H₁₇N₆OS) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility screening : Test in DMSO (stock solution) and dilute into PBS or cell culture media, monitoring precipitation via dynamic light scattering .
  • Stability profiling : Incubate at 37°C in pH 7.4 buffer and analyze degradation products over 24h using LC-MS .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer :
  • Cancer cell lines : Use tumorsphere assays to evaluate effects on cancer stem cells (CSCs), as seen in Lin-28/let-7 pathway modulation .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Substituent variation : Systematically replace the thiophene-2-yl group with furan or phenyl moieties to evaluate potency changes .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins like EGFR .
  • Bioisosteric replacement : Substitute the pyridine ring with pyrimidine to enhance metabolic stability .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1 nM–10 µM) and use ANOVA to assess significance .
  • Off-target profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify confounding interactions .
  • Cell-type specificity : Compare results in primary vs. immortalized cells to rule out lineage-dependent effects .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Microsomal incubation : Test hepatic clearance using rat liver microsomes and identify vulnerable sites via metabolite ID .
  • Deuterium incorporation : Replace labile hydrogen atoms in the acetamide group to slow CYP450-mediated oxidation .

Q. How can computational modeling predict toxicity risks early in development?

  • Methodological Answer :
  • ADMET prediction : Use QikProp to estimate logP (target <5), hERG inhibition risk, and bioavailability .
  • Mitochondrial toxicity : Apply Seahorse XF assays to measure OCR/ECAR ratios in treated cells .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :
  • Rodent PK studies : Administer IV/PO doses (10 mg/kg) and measure plasma half-life via LC-MS/MS .
  • Xenograft models : Use immunodeficient mice implanted with patient-derived CSCs to assess tumor growth inhibition .

Q. How can researchers address batch-to-batch variability in compound synthesis?

  • Methodological Answer :
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize reaction parameters (e.g., solvent volume, stirring rate) .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real-time .

Notes

  • Advanced Techniques : Highlight interdisciplinary approaches (e.g., computational + experimental) to address complex research challenges.
  • Data Integrity : Emphasize replication and orthogonal validation (e.g., NMR + HRMS) to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.